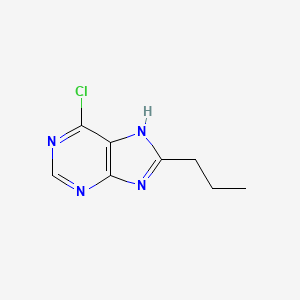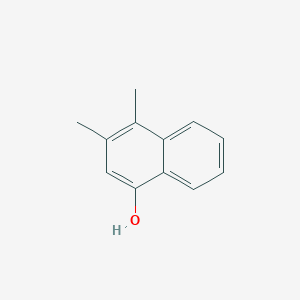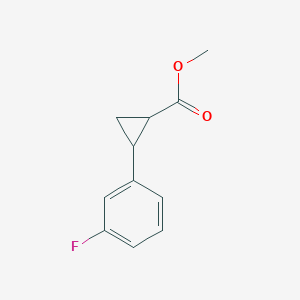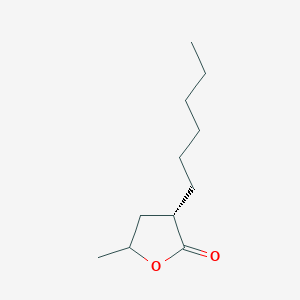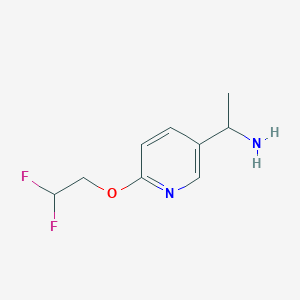
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine
Vue d'ensemble
Description
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H12F2N2O and a molecular weight of 202.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and an ethanamine moiety
Méthodes De Préparation
The synthesis of 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine-3-carbaldehyde and 2,2-difluoroethanol.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-(2,2-Difluoroethoxy)pyridine: This compound shares the difluoroethoxy group but lacks the ethanamine moiety.
6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid: This compound has a trifluoroethoxy group instead of a difluoroethoxy group and a boronic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12F2N2O |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
1-[6-(2,2-difluoroethoxy)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C9H12F2N2O/c1-6(12)7-2-3-9(13-4-7)14-5-8(10)11/h2-4,6,8H,5,12H2,1H3 |
Clé InChI |
PCGLOQBIDPTHMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=C(C=C1)OCC(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
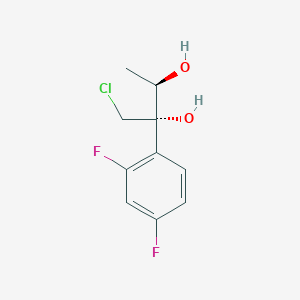

![(1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8534369.png)
![[3-Amino-2-Cyanophenylamino]Oxoacetic Acid Ethyl Ester](/img/structure/B8534380.png)
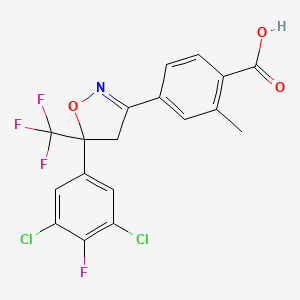
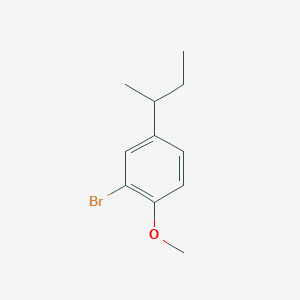
![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
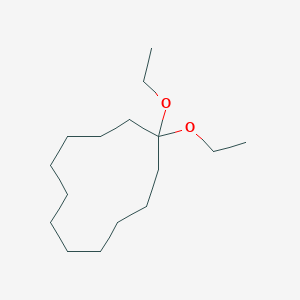
![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)
